molecular formula C8H13N2OP B1436933 (3,4-Diaminophenyl)dimethylphosphine oxide CAS No. 2305255-12-1

(3,4-Diaminophenyl)dimethylphosphine oxide

Cat. No. B1436933
M. Wt: 184.18 g/mol
InChI Key: ODFZZNNWKPXBOY-UHFFFAOYSA-N
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Description

“(3,4-Diaminophenyl)dimethylphosphine oxide” is a chemical compound with the molecular formula C8H13N2OP . It has a molecular weight of 184.18 . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The InChI code for “(3,4-Diaminophenyl)dimethylphosphine oxide” is 1S/C8H13N2OP/c1-12(2,11)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(3,4-Diaminophenyl)dimethylphosphine oxide” is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

1. Preparation of Phosphine Oxides and Derivatives

A study by Varbanov et al. (2000) involved the preparation of (carbamoylaminophenoxymethyl)-dimethylphosphine oxides and corresponding thiocarbarnoyl derivatives, confirming their composition through various spectroscopic methods (Varbanov et al., 2000).

2. Synthesis and Structural Analysis

Gröger et al. (1997) conducted a study on the synthesis of dimethyl 4‐thiazolidinylphosphine oxides via addition of dimethylphosphine oxide to 3‐thiazolines, including X-ray analysis to confirm the structures of the products (Gröger et al., 1997).

3. Synthesis of Aminoalkyloxymethylphosphine Oxides

Vassileva et al. (1995) synthesized several (aminoalkyloxymethyl)dimethylphosphine oxides and characterized them using analytical methods and spectroscopy (Vassileva et al., 1995).

4. Development of Chiral Diaminophosphines

Mino et al. (2005) prepared chiral diaminophosphines from aminophosphine oxide, which were used as ligands in palladium-catalyzed asymmetric reactions (Mino et al., 2005).

5. Chemisorption Studies

Westermark and Persson (1998) investigated the chemisorption of tertiary phosphines, including dimethylphenylphosphine, on various metal powders, contributing to understanding the interactions of these compounds with metal surfaces (Westermark & Persson, 1998).

6. Synthesis of Phosphine Oxides with Pyridine Rings

Tashev et al. (1996) synthesized several (pyridyloxymethylene)dimethylphosphine oxides and characterized them, contributing to the understanding of the structure and properties of these compounds (Tashev et al., 1996).

7. Development of Flame Retardant Polymers

Wang et al. (2000) utilized a derivative of dimethylphosphine oxide in the preparation of flame-resistant poly(ethylene terephthalate) copolymer, demonstrating an application in materials science (Wang et al., 2000).

8. Preparation of Novel Polyimides

Jeong et al. (2001) synthesized novel polyimides containing fluorine and phosphine oxide moieties, highlighting applications in polymer science (Jeong et al., 2001).

Safety And Hazards

“(3,4-Diaminophenyl)dimethylphosphine oxide” is classified under the GHS07 hazard class . It has the signal word “Warning” and hazard statements H315-H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-dimethylphosphorylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N2OP/c1-12(2,11)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFZZNNWKPXBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Diaminophenyl)dimethylphosphine oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MV Stambirskyi, T Kostiuk, SI Sirobaba… - The Journal of …, 2021 - ACS Publications
A general practical approach to hetero(aromatic) and aliphatic P(O)Me 2 -substituted derivatives is elaborated. The key synthetic step was a [Pd]-mediated C–P coupling of (hetero)aryl …
Number of citations: 10 pubs.acs.org

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